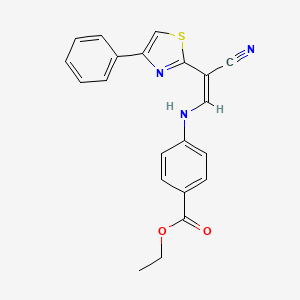

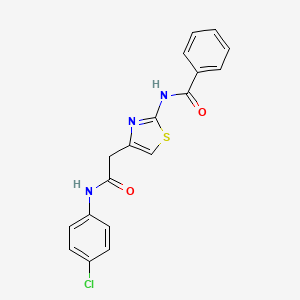

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen in the ring . Thiazole derivatives have been studied for their antimicrobial and anticancer properties .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar thiazole derivatives have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives, including compounds similar to N-(4-{[(4-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, have been studied for their potent antimicrobial properties. They have shown effectiveness against a range of bacterial strains, particularly Gram-negative bacteria, and are considered promising candidates for developing new antimicrobial agents .

Antifungal Evaluation

These compounds have also demonstrated significant antifungal activity, especially against Candida species such as Candida albicans and Candida glabrata. This suggests their potential use in treating fungal infections .

Anticancer Properties

The anticancer evaluation of thiazole derivatives has been a focus of research due to their ability to combat drug resistance in cancerous cells. Studies have shown that these compounds can be effective in inhibiting the growth of various cancer cell lines, indicating their potential as anticancer drugs .

Antioxidant Effects

Thiazole compounds are known to exhibit antioxidant properties. This activity is crucial as it helps in protecting cells from oxidative stress, which can lead to chronic diseases .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory effects of thiazole derivatives make them candidates for pain relief and inflammation treatment. Their ability to modulate these physiological processes is valuable in various therapeutic applications .

Neuroprotective Role

Some thiazole derivatives have shown neuroprotective effects, suggesting they could be used in managing neurodegenerative diseases by protecting neuronal cells from damage .

Antiviral Potential

Although not directly mentioned in the search results for the specific compound, thiazole derivatives have been explored for their antiviral activities. This opens up possibilities for their use in treating viral infections .

Cytotoxicity Against Tumor Cells

Certain thiazole derivatives have demonstrated cytotoxicity against tumor cells, indicating their potential use in cancer therapy as agents that can selectively kill cancerous cells without harming healthy ones .

Synthesis, Characterization and Antimicrobial Evaluation with DFT Study Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives Thiazoles: having diverse biological activities | Medicinal Chemistry Research

Mécanisme D'action

Target of Action

Similar thiazole derivatives have been reported to exhibit antimicrobial and antiproliferative activities . Therefore, it’s plausible that this compound may interact with proteins or enzymes that are crucial for microbial growth or cancer cell proliferation.

Mode of Action

The exact mode of action of this compound is currently unknown. Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . It’s possible that this compound may interact with its targets in a similar manner, leading to inhibition of essential biological processes.

Biochemical Pathways

Given the reported antimicrobial and antiproliferative activities of similar compounds , it’s likely that this compound may interfere with pathways essential for microbial growth or cancer cell proliferation.

Pharmacokinetics

The physicochemical properties and spectroanalytical data of similar compounds have been reported , which could provide insights into the potential pharmacokinetic properties of this compound.

Result of Action

Similar compounds have shown promising antimicrobial activity and were found to be active against breast cancer cell lines . Therefore, it’s plausible that this compound may have similar effects.

Propriétés

IUPAC Name |

N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2S/c19-13-6-8-14(9-7-13)20-16(23)10-15-11-25-18(21-15)22-17(24)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,23)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJHIXDLQNXCHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2950700.png)

![2-chloro-1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2950702.png)

![1-Methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B2950703.png)

![3-(Azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2950706.png)

![(4,4-Difluoropiperidin-1-yl)-[4-(dimethylamino)phenyl]methanone](/img/structure/B2950709.png)

![3-Phenyl-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2950710.png)

![(5-Methyl-1,2-oxazol-3-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2950713.png)

![1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2950714.png)

![N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide](/img/structure/B2950717.png)